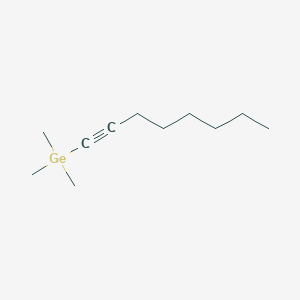
Beryllium--manganese (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium–manganese (5/1) is a compound consisting of beryllium and manganese in a 5:1 ratio. Beryllium is a lightweight, strong, and brittle alkaline earth metal, while manganese is a transition metal known for its hardness and brittleness. The combination of these two elements results in a compound with unique properties that are valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of beryllium–manganese (5/1) can be achieved through several synthetic routes. One common method involves the reduction of beryllium fluoride with manganese metal. The reaction is typically carried out in a high-temperature furnace under an inert atmosphere to prevent oxidation. The reaction conditions include temperatures ranging from 800°C to 1000°C and the use of a reducing agent such as magnesium to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of beryllium–manganese (5/1) often involves the distillation of magnesium alloys containing beryllium and manganese. The process is conducted under vacuum conditions to enhance the separation of magnesium from the alloy, leaving behind a residue rich in beryllium and manganese. This residue is then processed further to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Beryllium–manganese (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to oxygen, beryllium forms a protective oxide layer (beryllium oxide), while manganese forms manganese oxide. This oxidation process can occur at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or carbon monoxide, resulting in the formation of elemental beryllium and manganese.
Substitution: Beryllium–manganese (5/1) can undergo substitution reactions with halogens, forming beryllium halides and manganese halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures (above 600°C).
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Halogens such as chlorine or bromine at moderate temperatures.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and manganese oxide (MnO).
Reduction: Elemental beryllium and manganese.
Substitution: Beryllium halides (BeCl2, BeBr2) and manganese halides (MnCl2, MnBr2).
Scientific Research Applications
Beryllium–manganese (5/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and bioavailability of beryllium and manganese.
Medicine: Investigated for its potential use in medical imaging and diagnostic tools due to its unique magnetic properties.
Industry: Employed in the production of high-strength alloys and ceramics, as well as in the manufacturing of electronic components and aerospace materials.
Mechanism of Action
The mechanism by which beryllium–manganese (5/1) exerts its effects involves the interaction of beryllium and manganese ions with various molecular targets. Beryllium ions can bind to proteins and enzymes, inhibiting their activity and leading to cellular toxicity. Manganese ions, on the other hand, can participate in redox reactions, generating reactive oxygen species that can cause oxidative stress and damage to cellular components. The combined effects of these ions contribute to the overall biological activity of the compound.
Comparison with Similar Compounds
Beryllium–manganese (5/1) can be compared with other similar compounds, such as:
Beryllium–copper (5/1): Known for its excellent electrical conductivity and strength, used in electrical connectors and springs.
Beryllium–nickel (5/1): Used in the production of high-temperature alloys and corrosion-resistant materials.
Manganese–copper (5/1): Employed in the manufacturing of coins and as a component in various metal alloys.
The uniqueness of beryllium–manganese (5/1) lies in its combination of lightweight, high strength, and magnetic properties, making it valuable in specialized applications where these characteristics are essential.
Properties
CAS No. |
62852-69-1 |
|---|---|
Molecular Formula |
Be5Mn |
Molecular Weight |
99.99896 g/mol |
InChI |
InChI=1S/5Be.Mn |
InChI Key |
ZRFZPMQVZODXBH-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Be].[Be].[Be].[Be].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


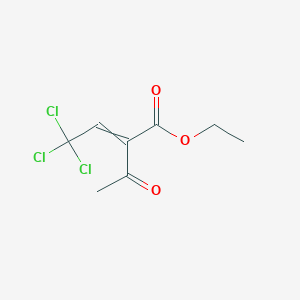
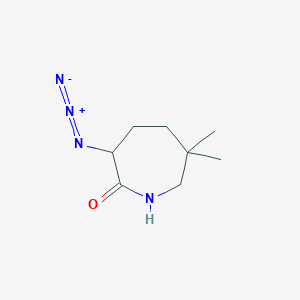

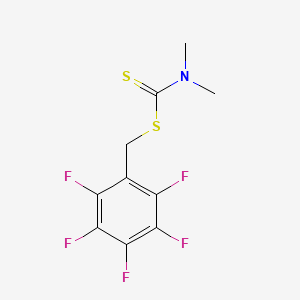
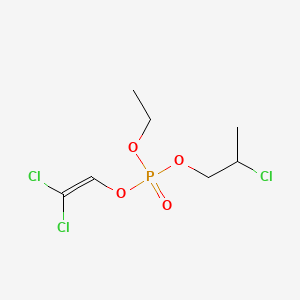
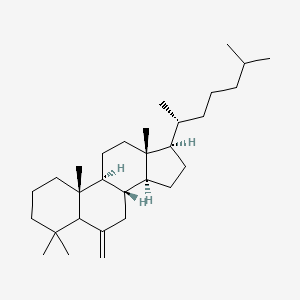
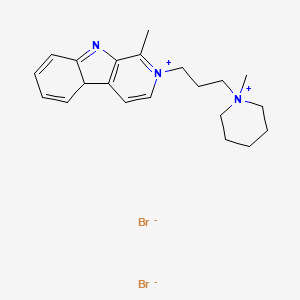
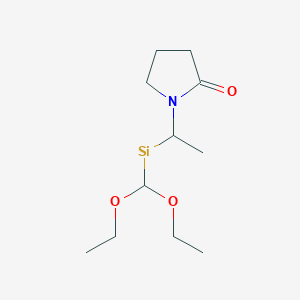
phosphanium](/img/structure/B14501447.png)


